2-Bromo-4-formylphenyl 2-fluorobenzoate
Description
2-Bromo-4-formylphenyl 2-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at the ortho position, a formyl group at the para position on the phenolic ring, and a 2-fluorobenzoate ester moiety. This compound combines multiple functional groups, each contributing distinct chemical properties:
- Bromine: An electron-withdrawing substituent that enhances molecular weight (≈287.1 g/mol) and influences reactivity in substitution reactions.
- Formyl group: Provides a reactive site for nucleophilic addition or condensation, making the compound valuable in synthesizing Schiff bases or heterocyclic derivatives.
Properties
Molecular Formula |
C14H8BrFO3 |
|---|---|
Molecular Weight |
323.11 g/mol |
IUPAC Name |
(2-bromo-4-formylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C14H8BrFO3/c15-11-7-9(8-17)5-6-13(11)19-14(18)10-3-1-2-4-12(10)16/h1-8H |
InChI Key |
UKWSSBKEMDNOLA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 2-Fluorobenzoic Acid (C₇H₅FO₂)
- Key Differences : Lacks the bromine and formyl groups present in the target compound.
- Properties : Lower molecular weight (140.11 g/mol), melting point 122–124°C, and moderate solubility in polar organic solvents.
- Applications : Studied for microbial degradation pathways via defluorination, indicating higher environmental biodegradability compared to halogenated esters .
b) 4-Bromo-2-fluorophenyl Benzoate
- Key Differences : Replaces the formyl group with a simpler ester linkage.
- Properties: Increased steric hindrance from bromine may reduce reactivity in condensation reactions.
c) 2-Chloro-4-formylphenyl 2-fluorobenzoate
- Key Differences : Substitutes bromine with chlorine.
- Chlorine’s weaker electron-withdrawing effect may slow electrophilic substitution compared to brominated analogs.
Physicochemical and Reactivity Comparison
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